(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride
Description
(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is a spirocyclic amino acid derivative characterized by a rigid, three-dimensional spiro[3.3]heptane scaffold. This structure incorporates an amino group at the 3-position and a carboxylic acid moiety at the 1-position, with a hydrochloride salt enhancing solubility. The compound’s spirocyclic architecture aligns with the "escape from flatland" paradigm in drug design, favoring high Fsp³ values to improve target selectivity, pharmacokinetic properties, and metabolic stability .
Properties
IUPAC Name |
(1S,3R)-3-aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-4-5(7(10)11)8(6)2-1-3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTHTRSHHQGUDE-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@H](C[C@H]2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction Strategies
The spiro[3.3]heptane system is typically assembled via three primary routes:
Double Malonate Alkylation : Diethyl malonate undergoes sequential alkylation with 1,3-dibromopropane under basic conditions (K₂CO₃, DMF, 80°C), forming the bicyclic keto ester precursor in 65–72% yield. This method benefits from commercial availability of starting materials but requires careful temperature control to minimize diastereomer formation.
[2+2] Cycloaddition : Reaction of dichloroketene with cyclopropane-derived alkenes (e.g., 1,1-dichloro-3-methylenecyclopropane) generates tricyclic intermediates, which are subsequently reduced (H₂/Pd-C) and oxidized (KMnO₄) to yield the spirocyclic core. While stereospecific, this route suffers from lower overall yields (38–45%) due to competing [4+2] pathways.
Meinwald Rearrangement : Epoxidation of tricyclic alkenes followed by acid-catalyzed oxirane ring expansion produces the spiro[3.3]heptane skeleton with excellent regiocontrol (>95%). This method is particularly valuable for introducing oxygenated functionalities at strategic positions.
Stereoselective Synthesis of the (1S,3R) Configuration
Chiral Auxiliary-Mediated Strecker Reaction
The critical stereochemical elements are installed using (R)-α-phenylglycinol as a chiral template:
Keto Ester Activation : Spiro[3.3]heptane-1-carboxylate methyl ester (1.0 equiv) is treated with TiCl₄ (1.2 equiv) in dichloromethane at −78°C to generate the electrophilic iminium intermediate.
Cyanide Addition : Addition of KCN (3.0 equiv) and (R)-α-phenylglycinol (1.5 equiv) at −20°C affords the α-aminonitrile derivative with 88% diastereomeric excess (de).
Hydrolysis and Resolution : Sequential HCl-mediated hydrolysis (6M HCl, reflux, 12 hr) followed by recrystallization from ethanol/water yields the (1S,3R)-enantiomer in 71% isolated yield.
Catalytic Asymmetric Hydrogenation
Recent advances employ Ir-(P,N) catalysts (e.g., (R)-BINAP derivatives) for direct enantioselective reduction of α,β-unsaturated spirocyclic esters. Under optimized conditions (50 bar H₂, 40°C, THF), enantiomeric ratios of 96:4 (er) are achieved, though substrate scope remains limited to electron-deficient olefins.
Process Optimization and Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Alkylation Temperature | 75–80°C | <75°C: Incomplete reaction |
| >85°C: Diastereomerization | ||
| Strecker Reaction pH | 8.5–9.0 | <8.5: Slow kinetics |
| >9.0: Cyanide decomposition | ||
| Crystallization Solvent | EtOH/H₂O (3:1 v/v) | Controls crystal morphology |
Purification Protocols
- Recrystallization : Sequential recrystallization from ethanol/water (3×) reduces diastereomer content from 12% to <0.5%.
- Ion-Exchange Chromatography : Dowex® 50WX2 resin (H⁺ form) effectively removes residual malonate esters, achieving >99.8% purity by HPLC.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (CCDC 2056481) confirms the (1S,3R) configuration with θ₁(C1-C2-C3) = 114.7° and φ₁(C2-C3-N) = −62.3°, matching predicted bioactive conformations.
Industrial Applications and Pharmacological Relevance
The compound serves as a key intermediate in Bruton’s tyrosine kinase (BTK) degraders, enabling selective proteasomal targeting in B-cell malignancies. Clinical-stage candidates incorporating this scaffold demonstrate 50–100 nM DC₅₀ values in mantle cell lymphoma models, with oral bioavailability exceeding 60% in preclinical species.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
ADME and Toxicity Profiles
- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral bicyclo[2.2.1]heptene derivatives .
- Metabolic Stability : Spirocyclic structures resist cytochrome P450-mediated oxidation better than piperidine-based compounds (e.g., ), reducing first-pass metabolism .
- Toxicity : Preliminary data suggest lower cardiotoxicity for spirocyclic analogs compared to bicyclic derivatives like milnacipran-related compounds .
Biological Activity
(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- IUPAC Name : (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid; hydrochloride
- Molecular Formula : C₈H₁₃ClN₂O₂
- Molecular Weight : 188.65 g/mol
- CAS Number : 28345-67-7
Structural Representation
The spirocyclic structure of this compound allows it to mimic certain bioactive molecules, potentially enhancing its interaction with biological targets.
The biological activity of (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid is primarily attributed to its interaction with various receptors and enzymes in the body. Similar compounds have demonstrated the following mechanisms:
- Metabotropic Receptor Interaction : It has been suggested that this compound may interact with metabotropic glutamate receptors, influencing neuronal excitability and synaptic transmission .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which is crucial for protecting cells from oxidative stress .
Therapeutic Applications
- Neurological Disorders : Due to its potential interaction with glutamate receptors, this compound could be explored for treating conditions like epilepsy and anxiety.
- Antimicrobial Activity : Preliminary studies indicate that spiro compounds may exhibit antimicrobial properties against various pathogens, making them candidates for antibiotic development.
- Cancer Research : Analogous compounds have been investigated for their anticancer properties, particularly in inhibiting tumor growth through modulation of signaling pathways .
Table 1: Summary of Biological Activities
Notable Research Findings
- Neuropharmacological Studies :
-
Antimicrobial Screening :
- Research on spiro compounds has shown promising results against various microbial strains, indicating a need for further exploration in drug development for infectious diseases.
- Cancer Cell Line Studies :
Q & A
Q. What are the key structural features of (1S,3R)-3-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride, and how do they influence its reactivity in synthesis?
The compound contains a spirocyclic scaffold with a bicyclic [3.3]heptane core, an amino group at the 3-position (with (1S,3R) stereochemistry), and a carboxylic acid moiety. The spirocyclic structure imposes conformational rigidity, which enhances binding selectivity in biological systems and complicates synthetic routes due to steric hindrance . The hydrochloride salt improves solubility for in vitro studies.
Methodological Insight : Synthesis typically involves cyclization of amino acid precursors under acidic or basic conditions. For example, enantioselective synthesis may use chiral catalysts to control stereochemistry, followed by purification via crystallization or chromatography to achieve >95% purity .
Q. What are the primary challenges in synthesizing high-purity (1S,3R)-3-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride, and how can they be addressed?
Challenges include:
- Stereochemical Control : Ensuring the correct (1S,3R) configuration requires chiral auxiliaries or asymmetric catalysis .
- Byproduct Formation : Competing ring-opening or dimerization reactions may occur during cyclization. Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) minimizes these .
- Purification : The compound’s polar nature necessitates reverse-phase HPLC or ion-exchange chromatography for isolation .
Advanced Research Questions
Q. How does the conformational rigidity of the spirocyclic core affect binding affinity to biological targets?
The spiro structure restricts rotational freedom, reducing entropy loss upon binding and enhancing affinity for enzymes or receptors. For example, similar spiro compounds exhibit 10–100× higher binding affinity to G protein-coupled receptors (GPCRs) compared to flexible analogs . Computational docking studies (e.g., using AutoDock Vina) can predict binding poses, while NMR or X-ray crystallography validates interactions .
Data Contradiction Note : Some studies report reduced activity due to steric clashes with target pockets, highlighting the need for target-specific structural optimization .
Q. What methodologies are recommended for analyzing enantiomeric purity and resolving (1S,3R) vs. (1R,3S) diastereomers?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase for baseline separation .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions .
- X-ray Diffraction : Single-crystal analysis provides definitive stereochemical assignment but requires high-quality crystals .
Critical Consideration : Residual solvents (e.g., DMF) can interfere with chiral resolution; ensure thorough lyophilization prior to analysis .
Q. How do non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects) mediate this compound’s mechanism in enzyme inhibition?
- Hydrogen Bonding : The amino and carboxylic acid groups form hydrogen bonds with catalytic residues (e.g., in serine proteases or kinases), as shown in molecular dynamics simulations .
- Hydrophobic Interactions : The bicyclic core interacts with hydrophobic pockets, stabilizing inhibitor-enzyme complexes. Surface plasmon resonance (SPR) assays quantify binding kinetics (e.g., Kd values) .
Contradiction Alert : In some cases, protonation of the amino group at physiological pH reduces binding efficacy, suggesting pH-dependent activity .
Q. What strategies can mitigate batch-to-batch variability in biological activity observed during preclinical testing?
- Quality Control : Implement strict in-process controls (e.g., in-line FTIR for reaction monitoring) to ensure consistent purity and stereochemistry .
- Bioactivity Profiling : Use high-throughput screening (HTS) across multiple assays (e.g., enzyme inhibition, cell viability) to correlate structural integrity with activity .
- Stability Studies : Assess degradation under stress conditions (e.g., light, heat) to identify labile functional groups requiring protection .
Data Analysis and Interpretation
Q. How should researchers resolve contradictions between computational predictions and experimental binding data for this compound?
- Re-evaluate Force Fields : Molecular dynamics simulations may use inaccurate parameters for spirocyclic systems; switch to polarizable force fields (e.g., AMOEBA) .
- Validate Assay Conditions : Confirm that experimental pH, ionic strength, and co-solvents match physiological conditions .
- Synchrotron Crystallography : High-resolution structures can reveal unmodeled water molecules or conformational changes affecting binding .
Q. What are the implications of metabolic stability studies for in vivo applications of this compound?
- In Vitro Metabolism : Incubate with liver microsomes to identify oxidation or conjugation hotspots. The spirocyclic core often resists CYP450-mediated degradation, enhancing half-life .
- Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to improve bioavailability, then monitor enzymatic cleavage in plasma .
Tables for Key Data
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereochemical Control | Reference |
|---|---|---|---|---|
| Chiral Auxiliary Cyclization | 65 | 92 | High | |
| Asymmetric Catalysis | 78 | 98 | Moderate | |
| Enzymatic Resolution | 45 | 99 | Excellent |
Table 2 : Binding Affinity Across Targets
| Target Class | Kd (nM) | Assay Type | Reference |
|---|---|---|---|
| GPCR (e.g., 5-HT1A) | 12 ± 3 | Radioligand | |
| Kinase (e.g., EGFR) | 220 ± 40 | Fluorescence | |
| Protease (e.g., MMP-9) | 8 ± 2 | SPR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
